Phosphonium, methylenebis(triphenyl-, dibromodichlorocobaltate(2-)
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Overview
Description
Phosphonium, methylenebis(triphenyl-, bromide, complex with cobalt chloride (1:1) is a coordination compound that combines the properties of phosphonium salts and cobalt chloride
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of phosphonium, methylenebis(triphenyl-, bromide, complex with cobalt chloride (1:1) typically involves the reaction of methylenebis(triphenylphosphonium bromide) with cobalt chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete complexation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, methylenebis(triphenyl-, bromide, complex with cobalt chloride (1:1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of cobalt.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the bromide or phosphonium ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) or cobalt(II) species.
Scientific Research Applications
Phosphonium, methylenebis(triphenyl-, bromide, complex with cobalt chloride (1:1) has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in industrial processes that require efficient and selective catalysts.
Mechanism of Action
The mechanism by which phosphonium, methylenebis(triphenyl-, bromide, complex with cobalt chloride (1:1) exerts its effects involves the coordination of the phosphonium and bromide ligands to the cobalt center. This coordination alters the electronic properties of the cobalt, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application being studied.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: A related phosphonium salt used in Wittig reactions.
Ethyltriphenylphosphonium bromide: Another phosphonium salt with similar properties.
Triphenylphosphine: A common ligand in coordination chemistry.
Uniqueness
Phosphonium, methylenebis(triphenyl-, bromide, complex with cobalt chloride (1:1) is unique due to its combination of phosphonium and cobalt chloride, which imparts distinct catalytic and coordination properties. This makes it particularly valuable in applications requiring specific reactivity and selectivity.
Properties
CAS No. |
20745-95-3 |
---|---|
Molecular Formula |
C37H32Br2Cl2CoP2 |
Molecular Weight |
828.2 g/mol |
IUPAC Name |
cobalt(2+);triphenyl(triphenylphosphaniumylmethyl)phosphanium;dibromide;dichloride |
InChI |
InChI=1S/C37H32P2.2BrH.2ClH.Co/c1-7-19-32(20-8-1)38(33-21-9-2-10-22-33,34-23-11-3-12-24-34)31-39(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37;;;;;/h1-30H,31H2;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
MQDUECBJLQINQJ-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C(C=C1)[P+](C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-].[Co+2].[Br-].[Br-] |
Origin of Product |
United States |
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